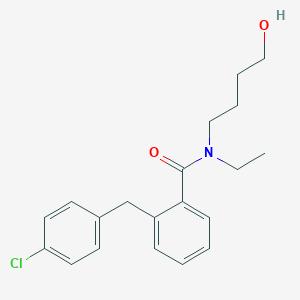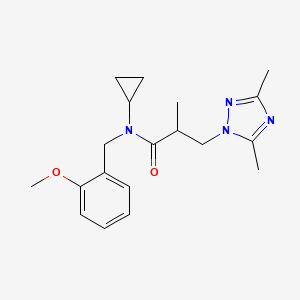
2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide, also known as ABT-594, is a chemical compound that has been extensively studied for its potential therapeutic applications in pain management. ABT-594 is a potent agonist of nicotinic acetylcholine receptors, which are involved in the transmission of pain signals in the nervous system. In
作用機序
2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide acts as a potent agonist of nicotinic acetylcholine receptors, which are involved in the transmission of pain signals in the nervous system. By activating these receptors, 2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide can reduce the transmission of pain signals and produce analgesic effects. 2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide has also been shown to activate other receptors, such as the 5-HT3 receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide has been shown to produce potent analgesic effects in animal models, with a duration of action of several hours. It has also been shown to produce anti-inflammatory effects and to reduce the rewarding effects of drugs of abuse. 2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide has a high affinity for nicotinic acetylcholine receptors, with a binding affinity that is several orders of magnitude higher than other analgesic compounds.
実験室実験の利点と制限
2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for nicotinic acetylcholine receptors. However, its short duration of action and potential toxicity at high doses may limit its utility in certain experiments. Additionally, the cost of synthesizing 2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide may be prohibitive for some research labs.
将来の方向性
There are several potential future directions for research on 2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide. One area of interest is the development of more potent and selective compounds that target nicotinic acetylcholine receptors. Another area of interest is the development of novel delivery methods, such as transdermal patches or inhalation devices, that could improve the duration of action and reduce the potential for toxicity. Finally, there is a need for further research on the mechanisms of action of 2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide, including its effects on other receptors and neurotransmitters in the nervous system.
合成法
The synthesis of 2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide involves several steps, including the reaction of 4-chlorobenzylamine with ethyl 4-bromobutyrate to form N-ethyl-4-chlorobenzylamine, which is then reacted with 4-hydroxybutyric acid to form 2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide. The synthesis of 2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide has been optimized to produce high yields and purity, making it suitable for research purposes.
科学的研究の応用
2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide has been extensively studied for its potential therapeutic applications in pain management. It has been shown to be effective in relieving acute and chronic pain in animal models, including neuropathic pain, inflammatory pain, and cancer pain. 2-(4-chlorobenzyl)-N-ethyl-N-(4-hydroxybutyl)benzamide has also been shown to have potential applications in the treatment of addiction, as it can reduce the rewarding effects of drugs of abuse.
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-ethyl-N-(4-hydroxybutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c1-2-22(13-5-6-14-23)20(24)19-8-4-3-7-17(19)15-16-9-11-18(21)12-10-16/h3-4,7-12,23H,2,5-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYUMYJHUYUJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCO)C(=O)C1=CC=CC=C1CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}carbonyl)phenyl]acetamide](/img/structure/B5903064.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B5903067.png)
![(2-methoxyethyl)[(3-methyl-1H-pyrazol-5-yl)methyl][(2E)-3-phenylprop-2-en-1-yl]amine](/img/structure/B5903072.png)
![N-[1-(4-sec-butoxy-3-methoxybenzyl)piperidin-4-yl]acetamide](/img/structure/B5903075.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5903080.png)

![4'-hydroxy-N-[3-(1H-1,2,4-triazol-1-yl)propyl]biphenyl-3-carboxamide](/img/structure/B5903093.png)
acetic acid](/img/structure/B5903094.png)
![8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5903102.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(1,3-benzodioxol-5-ylmethyl)-1-methoxypropan-2-amine](/img/structure/B5903124.png)
![N'-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]succinamide](/img/structure/B5903130.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N-methylurea](/img/structure/B5903137.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-2-carboxamide](/img/structure/B5903149.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5903157.png)